molecular formula C8H7N3O B1375405 5-Azaindole-6-carboxamide CAS No. 1427502-97-3

5-Azaindole-6-carboxamide

Cat. No. B1375405
M. Wt: 161.16 g/mol
InChI Key: LGJKTZJZPNZQLW-UHFFFAOYSA-N
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Description

5-Azaindole-6-carboxamide is a chemical compound that belongs to the azaindole family . The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives . This chemical scaffold has yielded several therapeutic agents for a variety of diseases .


Synthesis Analysis

The synthesis of azaindoles, including 5-Azaindole-6-carboxamide, has been a subject of interest for many researchers . Novel synthetic methods for azaindole core units have been designed and implemented in the past few decades . These strategies have produced a number of diversely substituted azaindoles, including bioactive natural products, key intermediates, and drug candidates .


Molecular Structure Analysis

The azaindole scaffold, which is a key component of 5-Azaindole-6-carboxamide, is a bicyclic structure that associates a pyridine and a pyrrole ring by a fused C-C bond . This structure is interesting in terms of drug optimization strategies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Azaindole-6-carboxamide include palladium-catalyzed intramolecular Heck reactions and standard peptide coupling .

Safety And Hazards

According to a safety data sheet, 5-Azaindole-6-carboxamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The azaindole scaffold, including 5-Azaindole-6-carboxamide, has contributed to the generation of new therapeutic agents . Further investigation into receptor selectivity surrounding these bicyclic cores could prove useful for future therapeutic applications .

properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)7-3-6-5(4-11-7)1-2-10-6/h1-4,10H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJKTZJZPNZQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=NC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azaindole-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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